molecular formula C14H13ClN4O2S B2373151 1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea CAS No. 1797285-10-9

1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea

Cat. No.: B2373151
CAS No.: 1797285-10-9
M. Wt: 336.79
InChI Key: OINFWQKEDULRKA-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea” belongs to the class of organic compounds known as N-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded related structures .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Scientific Research Applications

Synthesis and Structure Analysis

Research has been conducted on the synthesis of novel urea derivatives with significant biological activities. For instance, Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, revealing promising antitumor activities through structural analysis and biological evaluation Ling et al., 2008. This demonstrates the importance of structural modification and analysis in enhancing the biological efficacy of urea derivatives.

Antioxidant and Antitumor Activities

Derivatives similar to the compound have been explored for their antioxidant and antitumor properties. Bhaskara Reddy et al. (2015) synthesized a new series of urea, thiourea, and selenourea derivatives with thiazole moieties, showing potent antioxidant activity. The structure–activity relationship study revealed that compounds containing selenourea functionality along with halogen group exhibited significant activity, positioning these compounds as potential antioxidant agents Bhaskara Reddy et al., 2015.

Insecticide Research

The compound and its derivatives have been evaluated for their insecticidal efficacy. Mulder and Gijswijt (1973) studied two new insecticides, showing their ability to interfere with cuticle deposition in various insect species, hinting at a novel mode of action that could be safe towards mammals. This research opens avenues for developing safer insecticides based on urea derivatives Mulder & Gijswijt, 1973.

Agricultural Applications

Research into urea derivatives has also extended into agriculture, focusing on their potential to enhance plant growth and resistance to stress factors. For example, Ricci and Bertoletti (2009) discussed urea derivatives as synthetic compounds showing cytokinin-like activity, which positively regulates cell division and differentiation in plants. Such compounds, including forchlorofenuron (CPPU) and thidiazuron (TDZ), have been used extensively in in vitro plant morphogenesis studies Ricci & Bertoletti, 2009.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c15-8-4-1-2-5-9(8)17-13(21)19-14-18-10-6-3-7-16-12(20)11(10)22-14/h1-2,4-5H,3,6-7H2,(H,16,20)(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFWQKEDULRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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